molecular formula C18H15BrO3 B3711417 7-[(4-bromophenyl)methoxy]-3,4-dimethyl-2H-chromen-2-one

7-[(4-bromophenyl)methoxy]-3,4-dimethyl-2H-chromen-2-one

Cat. No.: B3711417
M. Wt: 359.2 g/mol
InChI Key: BQKNTORLFILRDH-UHFFFAOYSA-N
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Description

7-[(4-bromophenyl)methoxy]-3,4-dimethyl-2H-chromen-2-one is an organic compound belonging to the class of chromenones Chromenones are known for their diverse biological activities and are often used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[(4-bromophenyl)methoxy]-3,4-dimethyl-2H-chromen-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromophenol, 3,4-dimethylcoumarin, and suitable reagents.

    Reaction Conditions: The reaction is usually carried out under controlled conditions, including temperature, pressure, and the use of catalysts. Commonly used catalysts include palladium-based catalysts for coupling reactions.

    Coupling Reaction: The key step involves the coupling of 4-bromophenol with 3,4-dimethylcoumarin through a palladium-catalyzed cross-coupling reaction. This step forms the desired chromenone structure with the bromophenyl and methoxy groups attached.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

7-[(4-bromophenyl)methoxy]-3,4-dimethyl-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Substitution reactions may involve reagents like sodium iodide (NaI) or other halogenating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, such as alkyl or aryl groups.

Scientific Research Applications

7-[(4-bromophenyl)methoxy]-3,4-dimethyl-2H-chromen-2-one has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis and the development of new chemical entities.

    Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: It is used in the development of new materials and chemical processes, including the synthesis of advanced polymers and coatings.

Mechanism of Action

The mechanism of action of 7-[(4-bromophenyl)methoxy]-3,4-dimethyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, leading to modulation of biological processes. For example, it may inhibit specific enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    4-[(4-bromophenyl)methoxy]-3-methoxybenzoic acid: This compound shares the bromophenyl and methoxy groups but differs in the core structure.

    2-{[4-(4-bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: This compound contains a bromophenyl group and a methoxy group but has a different heterocyclic core.

Uniqueness

7-[(4-bromophenyl)methoxy]-3,4-dimethyl-2H-chromen-2-one is unique due to its specific chromenone core structure, which imparts distinct chemical and biological properties. Its combination of functional groups and core structure makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

7-[(4-bromophenyl)methoxy]-3,4-dimethylchromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15BrO3/c1-11-12(2)18(20)22-17-9-15(7-8-16(11)17)21-10-13-3-5-14(19)6-4-13/h3-9H,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQKNTORLFILRDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)OCC3=CC=C(C=C3)Br)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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